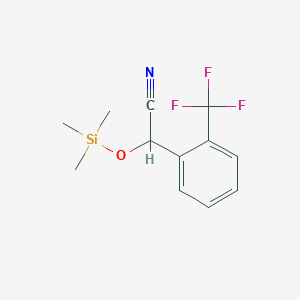
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylglycine (sarcosine) with formaldehyde, followed by cyclization to form the piperazinedione ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.
Aplicaciones Científicas De Investigación
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals, where its chiral properties can enhance the efficacy and selectivity of the final products.
Mecanismo De Acción
The mechanism by which 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1,3-dimethyl-2,5-piperazinedione: The enantiomer of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI), with different spatial arrangement of substituents.
1,4-dimethylpiperazine: A similar compound with methyl groups at different positions on the piperazine ring.
2,5-dimethylpiperazine: Another derivative with methyl groups at the 2 and 5 positions.
Uniqueness
The uniqueness of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) lies in its specific chiral configuration, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs with specific therapeutic effects.
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
(3R)-1,3-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-6(10)8(2)3-5(9)7-4/h4H,3H2,1-2H3,(H,7,9)/t4-/m1/s1 |
Clave InChI |
DKJXHTTVLDGGFA-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@H]1C(=O)N(CC(=O)N1)C |
SMILES canónico |
CC1C(=O)N(CC(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Methylthio)methyl]cyclohexanecarboxylic acid](/img/structure/B8471826.png)






![1,4-Benzenedicarboxylic acid, 2-[(4-methylphenyl)thio]-](/img/structure/B8471856.png)
phosphanium bromide](/img/structure/B8471863.png)


![2-Methyl-4-(pyrrolidin-1-yl)-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione](/img/structure/B8471881.png)
